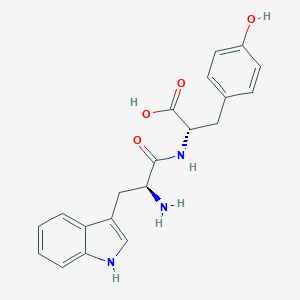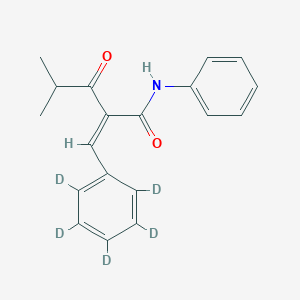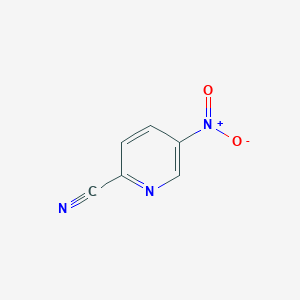
p-Chloro-N-ethyl-N-(2-iodoethyl)benzylamine hydriodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Chloro-N-ethyl-N-(2-iodoethyl)benzylamine hydriodide, also known as [125I]IBZM, is a radioligand used in scientific research to study dopamine receptors in the brain. This compound is synthesized through a multistep process and has several applications in neuroscience research.
Mécanisme D'action
[125I]IBZM binds selectively to dopamine D2 receptors in the brain. The binding of [125I]IBZM to these receptors allows for the measurement of receptor density and affinity. This information can be used to study the effects of drugs and other compounds on dopamine receptors.
Effets Biochimiques Et Physiologiques
[125I]IBZM has no known biochemical or physiological effects on the body. It is used solely as a tool in scientific research to study dopamine receptors in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [125I]IBZM in lab experiments is its high selectivity for dopamine D2 receptors. This allows for accurate measurements of receptor density and affinity. However, one limitation is the short half-life of the radioactive isotope used in [125I]IBZM. This requires frequent synthesis of the compound and limits its use in long-term studies.
Orientations Futures
There are several future directions for research involving [125I]IBZM. One direction is the use of the compound in studying the effects of drugs and other compounds on dopamine receptors in various neurological disorders. Another direction is the development of more selective and stable radioligands for studying dopamine receptors in the brain. Finally, [125I]IBZM could be used in combination with other imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), to gain a more comprehensive understanding of dopamine receptor function in the brain.
Méthodes De Synthèse
The synthesis of [125I]IBZM involves several steps, including the preparation of the precursor molecule, iodination, and purification. The precursor molecule is first synthesized through a condensation reaction between p-chlorobenzaldehyde and N-ethyl-N-(2-hydroxyethyl)amine. The resulting product is then iodinated using iodine and sodium hydroxide. The final product is purified using high-performance liquid chromatography (HPLC) to obtain [125I]IBZM.
Applications De Recherche Scientifique
[125I]IBZM is used in scientific research to study dopamine receptors in the brain. Specifically, it is used to measure the density and affinity of dopamine D2 receptors. This information is important in understanding the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.
Propriétés
Numéro CAS |
100427-84-7 |
|---|---|
Nom du produit |
p-Chloro-N-ethyl-N-(2-iodoethyl)benzylamine hydriodide |
Formule moléculaire |
C11H15ClIN.HI |
Poids moléculaire |
451.51 g/mol |
Nom IUPAC |
(4-chlorophenyl)methyl-ethyl-(2-iodoethyl)azanium;iodide |
InChI |
InChI=1S/C11H15ClIN.HI/c1-2-14(8-7-13)9-10-3-5-11(12)6-4-10;/h3-6H,2,7-9H2,1H3;1H |
Clé InChI |
GGSYODXMYCDVKX-UHFFFAOYSA-N |
SMILES |
CC[NH+](CCI)CC1=CC=C(C=C1)Cl.[I-] |
SMILES canonique |
CC[NH+](CCI)CC1=CC=C(C=C1)Cl.[I-] |
Synonymes |
JFA 10 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16973.png)